

Process Development Guide: Synthesis of 5-Carbamoylthiophene-2-carboxylic Acid

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Compound of Interest

Compound Name: 5-Carbamoylthiophene-2-carboxylic acid

CAS No.: 345992-88-3

Cat. No.: B1269601

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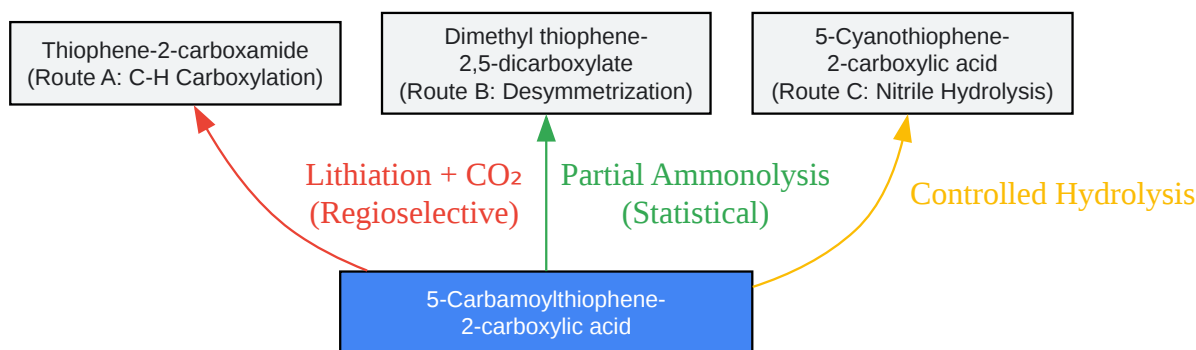
Executive Summary

5-Carbamoylthiophene-2-carboxylic acid is a bifunctional thiophene scaffold critical in medicinal chemistry. It serves as a core building block for inhibitors of Factor Xa (e.g., Rivaroxaban analogs), RAGE antagonists, and various anti-inflammatory agents. Its structural value lies in its asymmetry: possessing both an acidic head (-COOH) and an amide tail (-CONH₂), it allows for orthogonal functionalization of the thiophene ring.

- CAS Number: 345992-88-3[1][2][3]
- Molecular Formula: C₆H₅NO₃S
- Molecular Weight: 171.17 g/mol
- Key Challenge: Introducing two different carbonyl functionalities at the 2- and 5-positions without forming the symmetric diamide or diacid byproducts.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the molecule at the carbonyl centers. Three primary pathways emerge based on commercial availability and scale requirements.



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Figure 1: Retrosynthetic disconnection showing the three viable logic paths.

Method A: Direct Lithiation (The Precision Route)

Best for: Laboratory scale (1g – 50g), high purity, speed. Mechanism: Directed ortho-metalation (DoM) vs.

-lithiation.

While amides are typically ortho-directing groups (directing lithiation to the 3-position), the sulfur atom in the thiophene ring exerts a stronger directing effect to the

-position (position 5). Consequently, treating thiophene-2-carboxamide with 2 equivalents of *n*-butyllithium results in exclusive lithiation at the 5-position.[4]

Experimental Protocol

- Setup: Flame-dry a 250 mL three-necked flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
- Solvation: Dissolve thiophene-2-carboxamide (1.27 g, 10.0 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C (dry ice/acetone bath).

- Lithiation: Dropwise add n-Butyllithium (2.5 M in hexanes, 8.8 mL, 22.0 mmol) over 20 minutes.
 - Note: The first equivalent deprotonates the amide nitrogen (forming the Li-amide); the second equivalent lithiates the C5 carbon.
 - Observation: The solution typically turns a bright yellow/orange color indicating the formation of the dilithio species.
- Reaction: Stir at -78 °C for 1 hour.
- Quenching (Carboxylation): Bubble excess anhydrous CO₂ gas (dried through a CaCl₂ tube) into the reaction mixture for 30 minutes while maintaining -78 °C.
- Workup: Allow the mixture to warm to room temperature. Quench with water (20 mL). Acidify the aqueous layer to pH 2 with 2M HCl.
- Isolation: Extract with Ethyl Acetate (3 x 50 mL). The product often precipitates directly upon acidification; if so, filter the solid. Otherwise, dry the organic phase (Na₂SO₄) and concentrate.
- Purification: Recrystallize from Methanol/Water or Acetonitrile.

Yield: Typically 75–85%.

Method B: Desymmetrization of Diester (The Scalable Route)

Best for: Process scale (>100g), avoiding cryogenics. Concept: Statistical partial amidation of a symmetric diester.

Starting from dimethyl thiophene-2,5-dicarboxylate (a commodity chemical for bioplastics), this method uses controlled ammonolysis. The challenge is separating the mono-amide (target) from the diamide (over-reaction) and starting material.

Experimental Protocol

- Reactants: Charge a reactor with Dimethyl thiophene-2,5-dicarboxylate (20.0 g, 100 mmol) and Methanol (200 mL).
- Ammonolysis: Add 7N Ammonia in Methanol (15 mL, ~1.05 equiv) slowly at 0 °C.
 - Process Control: Do not use a large excess of ammonia. Stir at room temperature and monitor by HPLC/TLC. Stop the reaction when the ratio of Mono-amide to Diester is optimal (typically ~60% conversion to avoid Diamide formation).
- Intermediate Isolation: Evaporate the solvent. The crude mixture contains:
 - Starting Diester
 - Methyl 5-carbamoylthiophene-2-carboxylate (Target Ester)
 - Thiophene-2,5-dicarboxamide (Byproduct)
- Hydrolysis: Dissolve the crude solid in THF (100 mL). Add a solution of LiOH·H₂O (1.1 equiv relative to the ester content) in water (50 mL). Stir at room temperature for 4 hours.
 - Selectivity: The ester hydrolyzes much faster than the primary amide under mild basic conditions.
- Purification: Acidify to pH 3. The **5-carbamoylthiophene-2-carboxylic acid** will precipitate. Filter and wash with cold water. Unreacted diester (now diacid) and diamide can be removed based on differential solubility in hot water or by recrystallization from Ethanol.

Method C: Nitrile Hydrolysis (Alternative)

Best for: Cases where 5-cyanothiophene-2-carboxylic acid is available.^[5]

Hydrolysis of the nitrile group in 5-cyanothiophene-2-carboxylic acid using the Radziszewski reaction (H₂O₂/Base) stops cleanly at the amide without progressing to the acid.

- Reagents: 30% H₂O₂, K₂CO₃, DMSO or Acetone.
- Conditions: Room temperature, 2 hours.

- Advantage: Very high chemoselectivity; no formation of diacid.

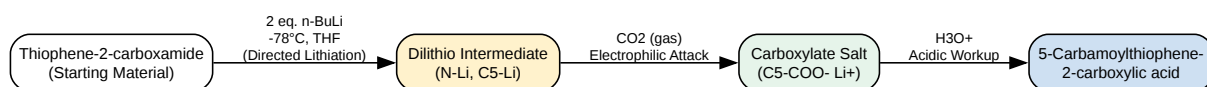
Analytical Profile & Validation

To validate the synthesis, ensure the analytical data matches the following profile.

Property	Specification
Appearance	White to off-white crystalline powder
Melting Point	> 250 °C (decomposition)
¹ H NMR (DMSO-d ₆)	13.40 (br s, 1H, COOH), 8.17 (br s, 1H, NH), 7.73 (d, J=4.0 Hz, 1H), 7.65 (d, J=4.0 Hz, 1H), 7.60 (br s, 1H, NH).[6]
IR (ATR)	3350, 3180 (NH stretch), 1690 (Acid C=O), 1650 (Amide C=O) cm ⁻¹ .

Mechanistic Visualization (Method A)

The following diagram illustrates the regioselectivity of the lithiation pathway.



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Figure 2: Reaction pathway for the direct lithiation method.

Troubleshooting & Optimization

- Regioselectivity Issues (Method A): If you observe 3-substituted products, ensure the temperature is strictly maintained at -78 °C. Higher temperatures favor thermodynamic equilibration or ortho-lithiation directed by the amide.

- Solubility (Method B): The intermediate methyl ester is poorly soluble in pure methanol. Using a THF/MeOH co-solvent system can improve homogeneity and reaction rate.
- Decarboxylation: Thiophene carboxylic acids can decarboxylate at high temperatures (>150 °C). Avoid prolonged heating during drying steps.

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